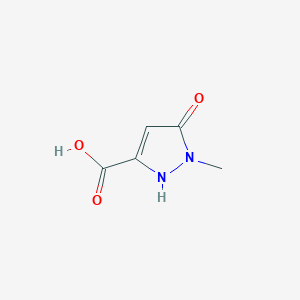

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-3-oxo-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-4(8)2-3(6-7)5(9)10/h2,6H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEABOOUFKYJUKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482477 |

Source

|

| Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58364-97-9 |

Source

|

| Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates data from its corresponding methyl and ethyl esters, as well as closely related pyrazole carboxylic acid analogs, to provide a well-rounded profile for research and development purposes.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₆N₂O₃

-

Molecular Weight: 142.11 g/mol

-

CAS Number: Not available for the carboxylic acid. (Methyl ester: 51985-95-6)

-

Canonical SMILES: CN1N=C(C=C1O)C(=O)O

Physicochemical Properties

The following tables summarize the available and predicted physicochemical data for this compound and its related esters.

Table 1: General Physicochemical Properties

| Property | This compound (Predicted/Inferred) | Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate[1] | Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate |

| Molecular Formula | C₅H₆N₂O₃ | C₆H₈N₂O₃[1] | C₇H₁₀N₂O₃ |

| Molecular Weight | 142.11 g/mol | 156.14 g/mol [1] | 170.17 g/mol |

| Physical Form | Solid (Expected) | Solid[1] | Solid |

| Melting Point (°C) | Not available | 195-200[1] | Not available |

| pKa (Carboxylic Acid) | 3.6 - 4.0 (Predicted for a similar pyrazole carboxylic acid)[2] | Not applicable | Not applicable |

| logP (Predicted) | < 2 (Based on similar heterocyclic carboxylic acids)[3] | Not available | Not available |

| Solubility | Soluble in DMSO (Expected for a similar pyrazole carboxylic acid)[4] | Not available | Not available |

Table 2: Spectroscopic Data

| Spectrum | This compound (Expected) | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (Analog for IR and ¹H NMR)[5] |

| ¹H NMR | Expected signals for a methyl group, a pyrazole ring proton, and exchangeable protons for the hydroxyl and carboxylic acid groups. | (300 MHz, DMSO-d₆) δ 12.16 (s, 1H, OH), 7.74-7.34 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH₃)[5] |

| ¹³C NMR | Expected signals for the methyl carbon, pyrazole ring carbons (including one deshielded by the carboxylic acid group and another by the hydroxyl group), and the carboxylic acid carbonyl carbon. | Not available |

| IR (cm⁻¹) | Expected characteristic peaks for O-H stretching (broad, for carboxylic acid), C=O stretching (carboxylic acid), C=C and C=N stretching (pyrazole ring), and O-H bending. | 3204 (O-H stretch), 1728 (C=O stretch, ester)[5] |

| Mass Spec | Expected molecular ion peak [M]+ at m/z 142 and fragmentation patterns corresponding to the loss of CO₂, H₂O, and other small fragments. | Not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below.

Synthesis: Hydrolysis of Ethyl 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a general procedure for the hydrolysis of pyrazole esters.

Materials:

-

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (typically 1-2 M) to the flask.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with distilled water and cool in an ice bath.

-

Acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

-

Collect the precipitate by vacuum filtration and wash with cold distilled water.

-

If no precipitate forms, extract the aqueous solution with ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Determination of pKa by Potentiometric Titration

Materials:

-

This compound

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Potassium chloride (KCl)

-

Deionized water (CO₂-free)

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized water containing a background electrolyte like KCl to maintain constant ionic strength.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plots can be used for more accurate determination of the equivalence point and pKa.

Determination of logP by Shake-Flask Method

Materials:

-

This compound

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer of a specific pH (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Mechanical shaker

-

UV-Vis spectrophotometer or HPLC

-

Centrifuge

Procedure:

-

Prepare a stock solution of the compound in the aqueous buffer.

-

Add a known volume of the stock solution to a centrifuge tube containing a known volume of n-octanol.

-

Shake the tube for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualizations

Synthesis Pathway

Caption: Synthesis of the target carboxylic acid via ester hydrolysis.

Relevance of Physicochemical Properties in Drug Development

Caption: Influence of physicochemical properties on ADME in drug development.

References

- 1. Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 97 51985-95-6 [sigmaaldrich.com]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid CAS#: 402-61-9 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

Crystal Structure Analysis of a 5-Hydroxy-1-aryl-1H-pyrazole-3-carboxylic Acid Derivative: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystal structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a compound structurally similar to 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of specific crystallographic data for the 1-methyl derivative, this paper will focus on its close phenyl analog as a representative model for understanding the molecular geometry and intermolecular interactions inherent to this class of compounds. The data presented herein is crucial for structure-based drug design and the development of novel therapeutic agents.

Crystallographic Data

The crystal structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1][2] A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [1][2]

| Parameter | Value |

| Empirical Formula | C₁₁H₁₀N₂O₃ |

| Formula Weight | 218.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5408(16) |

| b (Å) | 9.5827(16) |

| c (Å) | 11.580(2) |

| β (°) | 105.838(3) |

| Volume (ų) | 1018.5(3) |

| Z | 4 |

| Calculated Density (mg/cm³) | 1.423 |

| Absorption Coefficient (mm⁻¹) | 0.106 |

| F(000) | 456 |

| Crystal Size (mm³) | 0.21 × 0.39 × 0.40 |

| Temperature (K) | 130(2) |

| Radiation | MoKα (λ = 0.71073 Å) |

| θ range for data collection (°) | 2.22 to 27.88 |

| Reflections collected | 7713 |

| Unique reflections | 2402 |

| R(int) | 0.034 |

Molecular Geometry

The molecular structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate reveals a planar pyrazole ring. The phenyl ring is inclined with respect to the pyrazole ring, with a dihedral angle of 60.83(5)°.[2] The carboxylate group is nearly coplanar with the pyrazole ring, as indicated by the C8-C9-C10-O2 torsion angle of 173.0(1)°.[2] Selected bond lengths and angles are provided in Table 2.

Table 2: Selected Bond Lengths and Angles.

| Bond | Length (Å) | Angle | Degree (°) |

| O1-H1 | - | C8-C9-C10 | - |

| N2-C7 | - | C4-C9-C10 | - |

| C9-C10 | - | O2-C10-C9 | - |

| C10-O2 | - | O2-C10-O3 | - |

| C10-O3 | - | C11-O3-C10 | - |

Note: Specific bond lengths and angles were not explicitly provided in the search results, but are generally reported to be within normal ranges.[3]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is stabilized by a network of intermolecular hydrogen bonds. Strong O1–H···N2 hydrogen bonds link the molecules into chains along the c-axis.[2] These chains are further connected into centrosymmetric dimers through weaker C2–H···O3 hydrogen bonds.[2] These interactions are pivotal in the formation of the overall supramolecular architecture.

Experimental Protocols

Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

The title compound was synthesized via a one-pot, two-component reaction. An equimolar mixture of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) was refluxed for 2 hours in a solvent mixture of toluene and dichloromethane.[1]

Caption: Synthetic pathway for Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.[2] Data were collected on a Bruker AXS SMART APEX CCD diffractometer at 130(2) K using MoKα radiation.[2] The structure was solved by direct methods and refined on F² by full-matrix least-squares using the SHELXL software package.[2] All non-hydrogen atoms were refined anisotropically.[2]

References

Spectroscopic and Structural Analysis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this document presents a comprehensive analysis of its closely related analogue, Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. The spectroscopic characteristics of this methyl ester are detailed, along with a discussion of the expected variations for the corresponding carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 3H | N-CH₃ |

| ~3.9 | Singlet | 3H | O-CH₃ (ester) |

| ~5.8 | Singlet | 1H | Pyrazole C4-H |

| ~10-12 (broad) | Singlet | 1H | OH |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~35-40 | N-CH₃ |

| ~50-55 | O-CH₃ (ester) |

| ~90-95 | Pyrazole C4 |

| ~140-145 | Pyrazole C3 |

| ~155-160 | Pyrazole C5 |

| ~160-165 | C=O (ester) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3300 | Broad | O-H stretch |

| 2900-3000 | Medium | C-H stretch (aliphatic) |

| ~1710-1730 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=C and C=N stretch (ring) |

| ~1200-1300 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z Ratio | Assignment |

| 156.05 | [M]⁺ (Molecular Ion) |

| 125.04 | [M - OCH₃]⁺ |

| 97.04 | [M - COOCH₃]⁺ |

Correlation to this compound

The spectroscopic data for the target carboxylic acid can be inferred from the data of its methyl ester with the following expected differences:

-

¹H NMR: The singlet corresponding to the ester methyl group (~3.9 ppm) would be absent. A broad singlet for the carboxylic acid proton would appear, typically in the range of 10-13 ppm.

-

¹³C NMR: The signal for the ester methyl carbon (~50-55 ppm) would be absent. The chemical shift of the carbonyl carbon would be expected to shift slightly, typically to a higher ppm value for a carboxylic acid compared to an ester.

-

IR Spectroscopy: The C=O stretching frequency for the carboxylic acid would likely appear at a slightly lower wavenumber (around 1700-1720 cm⁻¹) due to hydrogen bonding. A very broad O-H stretch, characteristic of a carboxylic acid dimer, would be observed from approximately 2500-3300 cm⁻¹, overlapping with the C-H stretching region.

-

Mass Spectrometry: The molecular ion peak would be observed at a lower m/z value, corresponding to the molecular weight of the carboxylic acid (142.04 g/mol ).

The relationship between the available data and the target compound is illustrated in the following diagram.

Caption: Relationship between the target acid and its methyl ester.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample properties.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid interfering solvent signals.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane - TMS, or the residual solvent peak).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.

-

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), where they are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a novel compound is depicted in the following diagram.

Caption: Workflow for spectroscopic analysis of a chemical compound.

Biological Activity of Pyrazole Carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Abstract: Pyrazole and its derivatives are recognized as pharmacologically significant scaffolds, integral to numerous therapeutic agents. This technical guide provides an in-depth analysis of the diverse biological activities of pyrazole carboxylic acid derivatives, with a specific focus on their anticancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data from recent studies into comparative tables, offers detailed protocols for key experimental assays, and visualizes complex biological pathways and workflows using Graphviz diagrams. The aim is to furnish a comprehensive resource that elucidates the therapeutic potential of this chemical class and guides future research and development efforts.

Introduction

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are considered "privileged structures" due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. The incorporation of a carboxylic acid moiety further enhances the molecule's potential for hydrogen bonding and salt formation, often improving its pharmacokinetic profile.

Pyrazole carboxylic acid derivatives have demonstrated a remarkable array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antifungal, and antiviral effects. Their versatile synthetic accessibility and diverse biological applications have made them a focal point of intensive research in the quest for novel therapeutic agents. This guide will delve into the core biological activities, presenting key data, experimental methodologies, and pathway visualizations to provide a thorough understanding of their potential in drug discovery.

Anticancer Activity

The uncontrolled proliferation of cells is a hallmark of cancer, making the inhibition of proliferative pathways a primary strategy in anticancer drug development. Pyrazole carboxylic acid derivatives have emerged as potent agents capable of interfering with cancer cell growth through various mechanisms.

Overview of Mechanisms

Several mechanisms of action have been attributed to the anticancer effects of these derivatives. Studies have shown that they can induce cell cycle arrest, notably at the G0/G1 interphase, effectively halting cell division. Other reported mechanisms include the inhibition of crucial enzymes like tubulin polymerization and various kinases involved in cell signaling pathways, as well as the induction of apoptosis (programmed cell death) in cancer cells.

Quantitative Data Summary: In Vitro Cytotoxicity

The cytotoxic potential of various pyrazole carboxylic acid derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.

| Compound/Derivative Class | Target Cell Line | Activity (IC50 µM) | Reference |

| Pyrazole Acetohydrazide Derivative | Ovarian Cancer (A2780) | 8.63 | [1] |

| Pyrazole Acetohydrazide Derivative | Ovarian Cancer (A2780) | 8.14 | [1] |

| Pyrazole Carbohydrazide Derivative | Breast Cancer (MDA-MB-231) | 6.36 | [1] |

| Pyrazole Carbohydrazide Derivative | Skin Cancer (B16F10) | 5.62 (pIC50) | [1] |

| Diphenyl Pyrazole-Chalcone (6b) | Squamous Cell Carcinoma (HNO-97) | 10.0 | [2] |

| Diphenyl Pyrazole-Chalcone (6d) | Squamous Cell Carcinoma (HNO-97) | 10.56 | [2] |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | Lung Cancer (A549) | 26 | [3] |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide | Gastric Cancer (BGC823) | 0.71 | [3] |

| Pyrazole Hydrazide Derivative | Melanoma (B16-F10) | 0.49 | [3] |

| Pyrazole Hydrazide Derivative | Breast Cancer (MCF-7) | 0.57 | [3] |

| Pyrazole-containing Derivative | Breast Cancer (MCF-7) | 0.01 | [3] |

| 3,5-diaminopyrazole-1-carboxamide | Liver Cancer (HePG2) | 6.57 | [4] |

| 3,5-diaminopyrazole-1-carboxamide | Colon Cancer (HCT-116) | 9.54 | [4] |

| 3,5-diaminopyrazole-1-carboxamide | Breast Cancer (MCF-7) | 7.97 | [4] |

Signaling Pathway Visualization: Cell Cycle Arrest

Certain pyrazole derivatives exert their anticancer effects by halting the cell cycle, preventing malignant cells from progressing to the DNA synthesis (S) phase.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5][6]

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours.[7] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from the wells. Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.

Overview of Mechanisms

The primary mechanism for the anti-inflammatory action of many pyrazole carboxylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. The COX-2 isoform is inducibly expressed at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastric protection, is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Some derivatives have also shown dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.

Quantitative Data Summary: COX Inhibition and In Vivo Efficacy

Table 3.2.1: In Vitro COX Inhibition

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Pyrazole-hydrazone (4a) | 5.64 | 0.67 | 8.41 | [8] |

| Pyrazole-hydrazone (4b) | 6.12 | 0.58 | 10.55 | [8] |

| Trimethoxy Pyrazole (5f) | 14.34 | 1.50 | 9.56 | [9] |

| Trimethoxy Pyrazole (6f) | 9.56 | 1.15 | 8.31 | [9] |

| Pyrazole Analogue (5u) | 130.12 | 1.79 | 72.73 | [10] |

| Pyrazole Analogue (5s) | 165.04 | 2.51 | 65.75 | [10] |

| Pyrazole Ester (15c) | 9.78 | 0.099 | 98.71 | [11] |

| Pyrazole Ester (19d) | 4.98 | 0.175 | 28.56 | [11] |

| Pyranopyrazole (10) | - | - | 7.83 | [12] |

| Pyranopyrazole (27) | - | - | 7.16 | [12] |

| Celecoxib (Reference) | 7.6 | 0.87 | 8.85 | [8] |

| Celecoxib (Reference) | 5.42 | 2.16 | 2.51 |[9] |

Table 3.2.2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

| Compound/Derivative | Dose | % Edema Inhibition | Reference |

|---|---|---|---|

| Pyrazole Analogue (5u) | - | 80.63% (after 3h) | [10] |

| Pyrazole Analogue (5s) | - | 78.09% (after 3h) | [10] |

| Pyrazole-hydrazone (4f) | - | 15-20% | [8] |

| Celecoxib (Reference) | - | 15.7-17.5% |[8] |

Signaling Pathway Visualization: COX-2 Inhibition

The anti-inflammatory effect is primarily achieved by blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins by the COX-2 enzyme.

Key Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[13][14][15]

-

Animals: Use adult rats (e.g., Sprague Dawley or Wistar), weighing 180-250 g. Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide animals into groups (n=5-6 per group): a control group (vehicle), a reference group (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the pyrazole derivatives.

-

Compound Administration: Administer the test compounds and the reference drug, typically via oral (p.o.) or intraperitoneal (i.p.) injection, 30-60 minutes before inducing inflammation.[13][16] The control group receives only the vehicle.

-

Inflammation Induction: Measure the initial volume/thickness of the right hind paw of each rat using a plethysmometer or a digital caliper.[13][16] Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar surface of the right hind paw.[13][17]

-

Edema Measurement: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume/thickness before and after the carrageenan injection. The percentage of inhibition of edema is calculated for each group using the formula:

-

% Inhibition = [(C - T) / C] × 100

-

Where C is the mean paw edema in the control group and T is the mean paw edema in the treated group.

-

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole carboxylic acid derivatives have shown promising activity against a variety of bacteria and fungi.

Overview of Spectrum

These compounds have been evaluated against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). Antifungal activity has also been reported against species like Aspergillus niger and various Candida strains.

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18]

| Compound/Derivative | Microorganism | Activity (MIC µg/mL) | Reference |

| Pyrazole Derivative (3) | Escherichia coli | 0.25 | [19] |

| Pyrazole Derivative (4) | Streptococcus epidermidis | 0.25 | [19] |

| Pyrazole Derivative (2) | Aspergillus niger | 1.0 | [19] |

| Pyrazole Derivative (3) | Microsporum audouinii | 0.5 | [19] |

| Pyrazole-thiazole hybrid | MRSA | <1.9 (MBC) | [20] |

| Pyrazole-thiazolidinone | E. coli | 16 | [20] |

| Carbothiohydrazide (21a) | Fungal strains | 2.9 - 7.8 | [21] |

| Carbothiohydrazide (21c) | S. aureus, B. subtilis, K. pneumoniae, E. coli | Equal to standard drugs | [21] |

| Imidazothiadiazole (21c) | Multi-drug resistant strains | 0.25 | [22] |

| Imidazothiadiazole (23h) | Multi-drug resistant strains | 0.25 | [22] |

| Diphenyl Pyrazole-Chalcone (6d) | MRSA | 15.7 | [2] |

| Diphenyl Pyrazole-Chalcone (6d) | E. coli | 7.8 | [2] |

Experimental Workflow Visualization: Antimicrobial Screening

The process of identifying new antimicrobial agents involves a systematic series of steps from synthesis to quantitative evaluation.

Key Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[23][24]

-

Reagent Preparation:

-

Prepare a 2x concentrated stock solution of the test compound in an appropriate solvent, then dilute it in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[25]

-

Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.[18]

-

-

Plate Preparation:

-

Using a sterile 96-well microtiter plate, dispense 100 µL of sterile broth into all wells.[25]

-

Add 100 µL of the 2x compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[25]

-

This creates a gradient of compound concentrations. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[25]

-

-

Inoculation: Inoculate all wells (except the sterility control) with 5-10 µL of the prepared bacterial suspension. The final volume in each well will be approximately 100-200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[26]

-

Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[23] The result can also be read using a plate reader.

Summary and Future Outlook

Pyrazole carboxylic acid derivatives represent a highly versatile and pharmacologically active class of compounds. The extensive body of research highlights their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The data summarized herein demonstrates potent activity, often in the low micromolar or even nanomolar range, against a variety of cancer cell lines, inflammatory enzymes, and pathogenic microbes.

Future research should focus on several key areas. Firstly, the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic profiles (ADME/Tox) is crucial for translating these findings into clinical candidates. Secondly, a deeper investigation into the molecular mechanisms of action, including the identification of specific protein targets and signaling pathways, will enable more rational drug design. Finally, the exploration of hybrid molecules that combine the pyrazole carboxylic acid scaffold with other pharmacophores could lead to multi-target agents with enhanced efficacy and a reduced likelihood of resistance development. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapeutics.

References

- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. clyte.tech [clyte.tech]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. criver.com [criver.com]

- 16. inotiv.com [inotiv.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Broth Microdilution | MI [microbiology.mlsascp.com]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. m.youtube.com [m.youtube.com]

Tautomeric Equilibria of 5-Hydroxypyrazole-3-Carboxylic Acids: A Technical Guide

The 5-hydroxypyrazole-3-carboxylic acid scaffold is a crucial heterocyclic motif in medicinal chemistry and materials science. Its utility is intrinsically linked to its complex tautomeric behavior, which dictates its physicochemical properties, reactivity, and biological interactions. This technical guide provides an in-depth analysis of the tautomerism of this compound class, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles for researchers, scientists, and drug development professionals.

Principal Tautomeric Forms

5-Hydroxypyrazole-3-carboxylic acids can exist in several tautomeric forms, primarily through prototropic shifts. The three most significant forms are the hydroxyl-pyrazole (OH-form), the pyrazolin-5-one (NH-form), and the less common 2,4-dihydro-3H-pyrazol-3-one (CH-form). The equilibrium between these forms is dynamic and highly sensitive to environmental conditions.[1]

The predominant tautomers are generally the OH and NH forms, with their relative stability being influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring.[1][2]

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers is dictated by several factors:

-

Solvent Polarity : This is one of the most critical factors. In non-polar solvents like chloroform (CDCl₃), the equilibrium often favors the CH form or dimeric structures of the OH form stabilized by hydrogen bonds.[3][4][5] Conversely, polar aprotic solvents like dimethyl sulfoxide (DMSO) tend to stabilize the more polar NH and OH forms, often leading to a mixture.[1][4][6] An increase in solvent polarity generally increases the population of the NH and zwitterionic OH forms.[2]

-

Substituents : Electron-donating groups on the pyrazole ring tend to shift the equilibrium towards the CH form.[1] Substituents at the N-1 position have a profound impact; for instance, 1-aryl-substituted pyrazolin-5-ones often show a mixture of tautomers.[1]

-

pH : The state of ionization of the carboxylic acid group and the pyrazole ring itself is pH-dependent, which in turn influences the tautomeric equilibrium. In basic solutions, deprotonation can favor specific tautomeric anions.

-

Temperature : Temperature can affect the equilibrium constant between tautomers, with studies often conducted at low temperatures to slow the proton exchange for NMR analysis.[7]

-

Concentration : In concentrated solutions, intermolecular hydrogen bonding can lead to the formation of aggregates like dimers, which can favor a specific tautomer, often the OH-form.[1][8]

Quantitative Analysis of Tautomer Populations

The precise ratio of tautomers is highly dependent on the specific compound and the conditions of measurement. While data for the parent 5-hydroxypyrazole-3-carboxylic acid is sparse, studies on related pyrazolone derivatives provide valuable insights into the expected equilibria.

| Compound Class | Solvent | Tautomer Ratio (CH : OH : NH) | Reference |

| 1-Substituted Pyrazolin-5-ones | Varies | 20 : 47 : 33 (%) | [1] |

| 1-Phenyl-3-methylpyrazolin-5-one | Varies | Mixture of OH and NH, with OH predominating | [8] |

| 3-Methylpyrazolin-5-one | CDCl₃ (low polarity) | Predominantly NH form | [1] |

| 3-Methylpyrazolin-5-one | DMSO (high polarity) | Predominantly NH form | [1] |

| 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole | Non-polar Solvents | Form A (keto) is most stable | [2] |

| 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole | Polar Solvents | Form C (enol) predominates | [2] |

Experimental Protocols for Tautomer Characterization

The elucidation of tautomeric structures and equilibria relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.[9] By analyzing chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, the predominant tautomeric form can be identified.

Methodology:

-

Sample Preparation: Dissolve the 5-hydroxypyrazole-3-carboxylic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration.

-

Data Acquisition: Record ¹H, ¹³C, and ¹⁵N NMR spectra. For dynamic equilibria, low-temperature NMR may be required to slow the proton exchange between tautomers.[7]

-

Spectral Analysis:

-

¹H NMR: The presence of a signal for a methine proton at C4 (typically δ 2.5-3.5 ppm) is characteristic of the CH-form.[10] A broad signal in the δ 10-12 ppm range often corresponds to the hydroxyl proton of the OH-form.[3][4]

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons are highly indicative. For example, the C5-carbon in 3-hydroxypyrazoles appears around 162 ppm, while the C3-carbon in 5-hydroxypyrazoles is found near 155 ppm.[11]

-

¹⁵N NMR: The chemical shifts of the nitrogen atoms provide unambiguous evidence. For instance, in 1-phenyl-1H-pyrazol-3-ol, the N-1 and N-2 signals appear around 192 ppm and 248 ppm, respectively, in CDCl₃.[3][5]

-

Coupling Constants: The geminal ²J[C-4, H-3(5)] coupling constant is a diagnostic tool: values of 9–11 Hz are typical for OH and CH forms, while a significantly smaller value of 4–5 Hz indicates the NH form.[10]

-

X-Ray Crystallography

X-ray crystallography provides definitive structural information of the tautomeric form present in the solid state.[12][13]

Methodology:

-

Crystallization: Grow single crystals of the compound from a suitable solvent. This step can be challenging and is often the rate-limiting factor.[13]

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam.[14]

-

Structure Solution and Refinement: Analyze the resulting diffraction pattern to determine the precise atomic coordinates, bond lengths, and angles, thereby revealing the exact tautomeric structure and any intermolecular interactions (like hydrogen-bonded dimers) in the crystal lattice.[7][15]

Computational Chemistry

Density Functional Theory (DFT) calculations are frequently used to predict the relative stabilities of different tautomers and to support experimental findings.[6][16]

Methodology:

-

Structure Modeling: Build the 3D structures of all possible tautomers in silico.

-

Energy Calculation: Perform geometry optimization and energy calculations using a suitable level of theory (e.g., B3LYP) and basis set.[16] Solvation effects can be included using models like the Polarizable Continuum Model (PCM).[17]

-

NMR Prediction: Use methods like Gauge-Invariant Atomic Orbital (GIAO) to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to assign tautomeric forms.[8][18]

Significance in Drug Discovery

Understanding tautomerism is not merely an academic exercise; it has profound implications for drug discovery and development.[19] The specific tautomer present influences:

-

Receptor Binding: Different tautomers have distinct shapes and hydrogen bond donor/acceptor patterns, leading to different binding affinities with biological targets.

-

Pharmacokinetics: Properties like solubility, membrane permeability, and metabolic stability are tautomer-dependent, affecting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[19]

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims.

By thoroughly characterizing the tautomeric behavior of 5-hydroxypyrazole-3-carboxylic acids, researchers can make more informed decisions in the design and optimization of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tautomeric forms study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational Study of Proton Transfer in Tautomers of 3- and 5-Hydroxypyrazole Assisted by Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51985-95-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, registered under CAS number 51985-95-6. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating key technical data and methodologies. While the pyrazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, it is important to note that specific biological data for this particular compound is not extensively available in the public domain. This guide will focus on the established chemical characteristics and provide a potential synthetic route based on analogous chemical reactions.

Chemical Structure and Properties

Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the N1 position, a hydroxyl group at the C5 position, and a methyl carboxylate group at the C3 position.

Physicochemical Properties

The key physicochemical properties of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate are summarized in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 51985-95-6 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O₃ | [1][3] |

| Molecular Weight | 156.14 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 195-200 °C | [1] |

| Boiling Point (Predicted) | 230.4 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.288 g/cm³ | [2] |

| InChI Key | IWOKRTHKTAEDLP-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)c1cc(O)n(C)n1 | [1] |

Spectroscopic Data

-

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the N-methyl protons, the methoxy protons of the ester, and the proton on the pyrazole ring.

-

¹³C NMR: The carbon NMR would display unique resonances for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the methyl carbons. A study on related pyrazole derivatives provides insights into the expected chemical shifts.[4]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ). The NIST WebBook provides mass spectral data for the closely related ethyl ester, which can be used as a reference for fragmentation patterns.[5]

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves a one-pot, two-component reaction between methylhydrazine and dimethyl acetylenedicarboxylate (DMAD).

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[6]

Materials:

-

Methylhydrazine

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Anhydrous solvent (e.g., toluene, methanol, or a mixture thereof)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an equimolar amount of methylhydrazine in the chosen anhydrous solvent.

-

To this solution, add an equimolar amount of dimethyl acetylenedicarboxylate (DMAD) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

Workflow Diagram:

Caption: Synthetic workflow for the target compound.

Biological Activity and Potential Applications

There is a significant lack of published studies detailing the specific biological activities or mechanism of action of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. However, the pyrazole nucleus is a well-known pharmacophore present in a wide range of biologically active compounds.[7][8][9]

General Activities of Pyrazole Derivatives

Pyrazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

-

Anti-inflammatory: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[9]

-

Antimicrobial: Various pyrazole-containing compounds have demonstrated antibacterial and antifungal properties.[7]

-

Anticancer: Some pyrazole derivatives have been investigated for their potential as anticancer agents.[7]

-

Enzyme Inhibition: The pyrazole scaffold has been utilized in the design of inhibitors for various enzymes.[10]

Potential Signaling Pathway Interactions (Hypothetical)

Given the known activities of pyrazole-containing drugs, it is conceivable that Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate could interact with various biological pathways. The diagram below illustrates a generalized signaling pathway that is often targeted by small molecule inhibitors, which could be a starting point for investigating the biological effects of this compound.

Caption: A generalized cell signaling pathway.

It is crucial to emphasize that the biological activity and pathway interactions for CAS 51985-95-6 have not been experimentally determined and the information presented here is based on the activities of structurally related compounds. Further research, including in vitro and in vivo studies, is necessary to elucidate the pharmacological profile of this specific molecule.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemical compounds in a laboratory setting should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.

Conclusion

Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51985-95-6) is a well-defined chemical entity with established physicochemical properties. While a specific experimental protocol for its synthesis is not published, a reliable method can be inferred from the synthesis of analogous compounds. The primary knowledge gap for this molecule lies in its biological activity and mechanism of action. Given the pharmacological importance of the pyrazole scaffold, this compound represents an interesting candidate for further investigation in drug discovery and development programs. Researchers are encouraged to conduct biological screening to explore its potential therapeutic applications.

References

- 1. Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 97 51985-95-6 [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 51985-95-6 | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester - Capot Chemical [capotchem.com]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Advancement of Methyl-Hydroxypyrazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a cornerstone in medicinal chemistry for over a century. Its journey began in 1883 with Ludwig Knorr's landmark synthesis of a pyrazole derivative, a discovery that laid the groundwork for a vast and diverse field of chemical and therapeutic exploration.[1][2] Among the myriad of pyrazole derivatives, methyl-hydroxypyrazole carboxylic acids have emerged as a class of significant interest, serving as crucial intermediates in the synthesis of agrochemicals and as promising scaffolds for the development of novel therapeutic agents. This in-depth technical guide traces the discovery and history of these compounds, details their synthesis, presents key quantitative data, and visualizes their role in biological pathways.

Historical Perspective: From Knorr's Discovery to Modern Agrochemicals

The history of pyrazole chemistry is inextricably linked to Ludwig Knorr's pioneering work in 1883. His condensation of ethyl acetoacetate with phenylhydrazine, now famously known as the Knorr pyrazole synthesis, opened the door to the systematic preparation of this class of heterocyclic compounds.[1][2] While early research focused on the fundamental reactivity and properties of the pyrazole ring, the 20th century saw a surge in the exploration of their biological activities.

The specific lineage of methyl-hydroxypyrazole carboxylic acids gained prominence with the rise of the agrochemical industry. Researchers discovered that these compounds served as valuable precursors for the synthesis of potent herbicides and fungicides. For instance, 1-methyl-5-hydroxypyrazole is a key intermediate in the production of pyrazole-based herbicides.[3] This industrial demand spurred the development of efficient and scalable synthetic routes, many of which are now detailed in patent literature. These methods often represent an evolution of the classical Knorr synthesis, optimized for yield, purity, and cost-effectiveness.

Synthetic Methodologies: A Journey of Refinement

The synthesis of methyl-hydroxypyrazole carboxylic acids has evolved significantly since the foundational work of Knorr. Modern methods are tailored to achieve specific substitution patterns on the pyrazole ring, a critical factor in determining the final compound's biological activity.

Key Synthetic Strategies:

-

Modified Knorr Synthesis: This remains a fundamental approach, involving the cyclocondensation of a β-ketoester with a substituted hydrazine. For example, the synthesis of 1-methyl-5-hydroxypyrazole-4-carboxylic acid can be achieved by reacting a dialkyl acylmalonate with methylhydrazine.

-

Ring Formation from Hydrazones: Another common strategy involves the reaction of a hydrazone with a 1,3-dicarbonyl compound or its equivalent. This method offers flexibility in introducing various substituents.

-

Multi-component Reactions: Modern synthetic chemistry has embraced one-pot, multi-component reactions to enhance efficiency. These methods allow for the construction of complex pyrazole derivatives in a single step from readily available starting materials.

Detailed Experimental Protocols

Synthesis of 1-Methyl-5-hydroxypyrazole-4-carboxylic Acid Ethyl Ester:

This procedure is adapted from patented industrial processes and represents a common route to this key intermediate.

Materials:

-

Diethyl ethoxymethylenemalonate

-

Methylhydrazine

-

Ethanol

Procedure:

-

Diethyl ethoxymethylenemalonate (1.0 eq) is dissolved in ethanol.

-

The solution is cooled to 0-5 °C in an ice bath.

-

Methylhydrazine (1.0 eq) is added dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-methyl-5-hydroxypyrazole-4-carboxylic acid ethyl ester.

Hydrolysis to 1-Methyl-5-hydroxypyrazole-4-carboxylic Acid:

Materials:

-

1-Methyl-5-hydroxypyrazole-4-carboxylic acid ethyl ester

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

The ethyl ester (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

The mixture is heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 2-3.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield the final carboxylic acid.

Quantitative Data Summary

The following tables summarize key physicochemical and biological data for representative methyl-hydroxypyrazole carboxylic acids.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | 126.11 | 225-227 | 3.5 (estimated) |

| 1-Methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | 126.11 | 142-144 | 3.2 (estimated) |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | 126.11 | 235-237 | 3.8 (estimated) |

| 1-Methyl-5-hydroxy-1H-pyrazole-4-carboxylic acid | C5H6N2O3 | 142.11 | >300 | Not available |

Table 2: Biological Activity Data

| Compound/Derivative Class | Target | Assay Type | IC50 / Ki | Reference |

| Pyrazole carboxylic acid derivatives | Rat long-chain L-2-hydroxy acid oxidase 2 (Hao2) | Enzyme inhibition assay | Potent inhibition observed | [4] |

| 1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine oxidase B (MAO-B) | Enzyme inhibition assay | High activity reported | [5] |

| 1H-Pyrazole-4-carboxylic acid ethyl esters | IL-8 and fMLPOMe-stimulated neutrophil chemotaxis | Cell-based assay | IC50 = 0.19–2 nM for most active compound | [5] |

| 5-Aryl-1H-pyrazole-3-carboxylic acids | Human carbonic anhydrase IX and XII | Enzyme inhibition assay | Ki in the range of 4–50 µM | [6] |

Role in Biological Signaling Pathways

Recent research has unveiled the potential of methyl-hydroxypyrazole carboxylic acids and their derivatives as modulators of key biological pathways implicated in various diseases.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. Its aberrant activity is linked to several cancers. Certain 5-hydroxypyrazole derivatives have been identified as reversible inhibitors of LSD1. By inhibiting LSD1, these compounds can alter the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the suppression of oncogenes.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secure Verification [cherry.chem.bg.ac.rs]

The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its remarkable versatility and synthetic tractability have led to the development of a multitude of clinically successful drugs and promising therapeutic candidates. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Key Therapeutic Targets and Quantitative Bioactivity

Pyrazole derivatives have demonstrated significant activity against a diverse array of biological targets, primarily categorized into protein kinases, enzymes involved in inflammation, and various microbial targets.

Protein Kinase Inhibition

A significant number of pyrazole-containing drugs are potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase(s) | IC50 (nM) | Disease Indication(s) |

| Ruxolitinib | JAK1 | 3.3 | Myelofibrosis, Polycythemia Vera |

| JAK2 | 2.8 | ||

| TYK2 | 19 | ||

| JAK3 | 428 | ||

| Crizotinib | ALK | ~20-50 | Non-Small Cell Lung Cancer |

| ROS1 | ~20-50 | ||

| MET | ~5 | ||

| Afuresertib | Akt1 | 0.02 | Cancer (in clinical trials) |

| Akt2 | 2 | ||

| Akt3 | 2.6 | ||

| Ravoxertinib | ERK1 | 6.1 | Cancer (in clinical trials) |

| ERK2 | 3.1 | ||

| Compound 16 | Chk2 | 48.4 | Cancer (preclinical) |

| Compound 17 | Chk2 | 17.9 | Cancer (preclinical) |

Anti-inflammatory Activity

The anti-inflammatory properties of several pyrazole compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Table 2: Inhibitory Activity of Pyrazole-Based Anti-inflammatory Agents

| Compound | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) |

| Celecoxib | COX-1 | 15 | ~30 |

| COX-2 | 0.04 |

Anticancer Activity

The antiproliferative effects of pyrazole derivatives have been demonstrated against a wide range of cancer cell lines.

Table 3: Cytotoxic Activity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | GI50/IC50 (µM) |

| 1,3-diphenyl-pyrazole derivative | K562 (Leukemia) | 0.021 |

| A549 (Lung Cancer) | 0.69 | |

| MCF-7 (Breast Cancer) | 1.7 | |

| Pyrazolo[1,5-a]pyrimidine derivative | HCT116 (Colon Carcinoma) | Varies |

| UO31 (Renal Cancer) | Varies | |

| HepG2 (Liver Carcinoma) | Varies | |

| Pyrazoline benzenesulfonamide derivative | A549 (Lung Cancer) | Potent activity reported |

| MCF-7 (Breast Cancer) | Potent activity reported | |

| HeLa (Cervical Cancer) | Potent activity reported | |

| COLO 205 (Colon Cancer) | Potent activity reported |

Antimicrobial Activity

Pyrazole-containing compounds have shown promising activity against a variety of bacterial and fungal pathogens, including drug-resistant strains.

Table 4: Antimicrobial Activity of Pyrazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| Aminoguanidine-derived 1,3-diphenyl pyrazole | Staphylococcus aureus | 1-8 |

| Escherichia coli | 1 | |

| Imidazo-pyridine substituted pyrazole | Gram-positive bacteria | <1 |

| Gram-negative bacteria | <1 | |

| Thiazolo-pyrazole derivative | MRSA | 4 |

| Pyrazole-thiazole hybrid | S. aureus | 1.9-3.9 |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9 |

| Candida albicans | 7.8 | |

| Staphylococcus aureus | 62.5-125 | |

| Klebsiella pneumoniae | 62.5-125 |

Signaling Pathways Targeted by Pyrazole Compounds

Pyrazole-based inhibitors often target key nodes in cellular signaling pathways that are critical for cell growth, proliferation, and survival.

Figure 1: Inhibition of the JAK/STAT signaling pathway by pyrazole-based inhibitors.

Figure 2: Inhibition of the PI3K/Akt signaling pathway by pyrazole-based inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the therapeutic potential of pyrazole compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of a target kinase and the inhibitory potential of a pyrazole compound.

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate

-

ATP (Adenosine Triphosphate)

-

Pyrazole test compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

In a white assay plate, add 2.5 µL of the diluted pyrazole compound or DMSO (vehicle control).

-

Add 2.5 µL of the kinase enzyme solution.

-

Incubate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

-

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Plot the percentage of inhibition against the logarithm of the pyrazole compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 3: Experimental workflow for an in vitro kinase inhibition assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of pyrazole compounds on cancer cell lines by measuring metabolic activity.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Pyrazole test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the pyrazole compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 4: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a pyrazole compound against a specific microorganism.

Materials:

-

Microorganism to be tested

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Pyrazole test compound

-

Standard antibiotic (positive control)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional, for quantitative growth assessment)

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism in the growth medium, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the pyrazole compound in the growth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a positive control well (inoculum without compound) and a negative control well (medium only).

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a plate reader.

Figure 5: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion